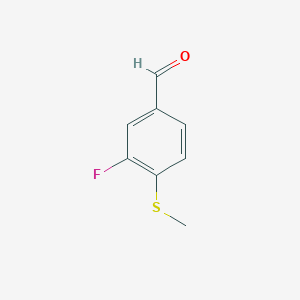

3-Fluoro-4-(methylthio)benzaldehyde

Description

Significance of Fluorinated Benzaldehyde (B42025) Derivatives in Chemical Research

Fluorinated benzaldehyde derivatives are a class of compounds that have garnered considerable attention in the field of chemical research. The introduction of a fluorine atom onto a benzaldehyde framework can dramatically alter the molecule's physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity can influence the reactivity of the aldehyde group and the aromatic ring, often enhancing metabolic stability and bioavailability in drug candidates. nih.govdovepress.com This makes fluorinated benzaldehydes valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. dovepress.com For instance, they can be used to create various Schiff base compounds, some of which exhibit antimicrobial properties. wikipedia.org Furthermore, direct fluorination of benzaldehyde derivatives is a studied process, with outcomes depending on the other substituents present on the aromatic ring. acs.org

Importance of Methylthio Functionality in Aromatic Systems

The methylthio group (–SCH3) is another crucial substituent that imparts specific characteristics to an aromatic system. While the sulfur atom's influence is primarily inductive, it can also participate in resonance, affecting the electron distribution within the benzene (B151609) ring. cdnsciencepub.com This electronic modulation can direct the course of chemical reactions and is a key feature in the design of new molecules. The methylthio group is found in the essential amino acid methionine, where the thioether plays a role in protein structure stabilization through interactions with aromatic amino acids. wikipedia.orgnih.gov In synthetic chemistry, the methylthio group can be a precursor to other functionalities or can be a critical component of a final target molecule, such as in the anti-inflammatory drug Sulindac, which features a related methylsulfinyl group. wikipedia.org

Research Trajectories for Aryl Aldehydes with Fluorine and Sulfur Substituents

The combination of fluorine and sulfur on an aryl aldehyde creates a molecule with a unique and valuable set of properties for synthetic chemists. Research in this area often focuses on leveraging the synergistic effects of these substituents to create novel compounds with specific biological activities or material properties. The presence of both a halogen (fluorine) and a sulfur-containing group opens up a wide range of possibilities for cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Scientists are exploring how these building blocks can be used to access complex molecular architectures that would be difficult to synthesize by other means. nih.govacs.org The ongoing development of new synthetic methods continues to expand the toolkit available to chemists, enabling the creation of innovative molecules for a variety of applications. nih.govacs.org

Physicochemical Properties of 3-Fluoro-4-(methylthio)benzaldehyde

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C8H7FOS |

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 177756-61-5 |

| Physical Form | Solid |

| Purity | Typically ≥97% |

This data is compiled from publicly available chemical databases. nih.govsigmaaldrich.combldpharm.com

Synthesis and Application

The synthesis of related compounds, such as 3-fluoro-4-(methylthio)phenol (B178303), involves multi-step procedures starting from precursors like 3-fluoro-4-(methylthio)aniline (B1291483). chemicalbook.com The aldehyde functionality of this compound makes it a key starting material for creating more complex molecules. For example, it can undergo reactions to form oximes, which can then be further modified. nih.gov Its structural motifs are found in compounds investigated for their potential in various therapeutic areas.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMUVXIXRLICBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations

Electrophilic and Nucleophilic Reactivity of the Benzaldehyde (B42025) Moiety

The aldehyde group (-CHO) is the primary site for nucleophilic addition reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. ncert.nic.in Conversely, the aromatic ring, influenced by its substituents, engages in electrophilic substitution reactions.

Condensation Reactions, including Schiff Base Formation

The aldehyde functionality of 3-Fluoro-4-(methylthio)benzaldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone of its chemistry, proceeding through a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate, followed by the acid-catalyzed elimination of water to yield the final imine product. researchgate.netwikipedia.orglibretexts.org The pH must be carefully controlled, as a pH around 5 is often optimal for imine formation. libretexts.org

While specific studies on this compound are not extensively detailed in the literature, the reactivity can be inferred from its close analog, 4-(methylthio)benzaldehyde (B43086). Research has shown that 4-(methylthio)benzaldehyde reacts with various amines in solvents like methanol (B129727) to produce Schiff bases in good yields. This suggests that the 3-fluoro derivative would behave similarly.

Another significant condensation reaction is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malonic esters, malononitrile) in the presence of a weak base. thermofisher.com The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent dehydration produces a stable α,β-unsaturated product. rsc.orgacs.orgresearchgate.net This reaction is a versatile method for carbon-carbon bond formation. rsc.org

Table 1: Examples of Condensation Reactions

| Reaction Type | Reactants | Product Type | General Conditions |

|---|---|---|---|

| Schiff Base Formation | This compound + Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid or base catalysis, often in an alcohol solvent |

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 3-fluoro-4-(methylthio)benzoic acid. Various oxidizing agents can accomplish this transformation. Studies on other substituted benzaldehydes have employed chromium (VI) reagents like pyridinium (B92312) bromochromate (PBC) and isoquinolinium bromochromate (IQBC) in solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetic acid. arcjournals.orgresearchgate.netresearchgate.net The reaction is typically first-order with respect to both the aldehyde and the oxidant and is often promoted by acid. researchgate.net The mechanism is believed to involve the formation of a chromate (B82759) ester intermediate from the hydrate (B1144303) of the aldehyde, which then breaks down in the rate-determining step.

Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (3-fluoro-4-(methylthio)phenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol.

Influence of Fluorine and Methylthio Substituents on Aromatic Ring Reactivity

Directing Effects in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, the substituents on the benzene (B151609) ring direct incoming electrophiles to specific positions.

Aldehyde group (-CHO): This is a deactivating group and a meta-director due to its strong electron-withdrawing nature through both induction (-I) and resonance (-R). youtube.com

Fluorine atom (-F): As a halogen, fluorine is a deactivating group but is an ortho, para-director. Its strong inductive effect (-I) withdraws electron density from the ring, deactivating it. However, its lone pairs can donate electron density through resonance (+R), directing electrophiles to the ortho and para positions.

Methylthio group (-SCH₃): This group is an activating, ortho, para-director. The sulfur atom donates electron density to the ring via resonance (+R), which outweighs its weak inductive withdrawal (-I).

The positions open for substitution on the this compound ring are C-2, C-5, and C-6. The directing effects of the three substituents are summarized below.

Considering these competing effects, the methylthio group and the fluorine atom both direct towards the C-5 position (ortho to -SCH₃ and meta to -CHO). The fluorine also directs to C-2 and C-6. The aldehyde group directs to C-5. Therefore, the C-5 position is electronically favored by all three groups, making it the most likely site for electrophilic attack. The C-2 position is another potential site, though likely less favored.

Electronic Effects on Reaction Rates and Selectivity

The electronic nature of the substituents dictates the selectivity. The resonance donation from the methylthio group and the fluorine atom increases the electron density at the ortho and para positions relative to them. youtube.com The strong electron withdrawal by the aldehyde group reduces electron density, particularly at its ortho and para positions (C-2, C-6, and C-4), leaving the meta positions (C-3, C-5) relatively less deactivated. The convergence of directing effects at the C-5 position suggests that reactions would show high regioselectivity for this site.

Reaction Mechanism Elucidation

The mechanism for reactions involving this compound follows well-established pathways for its constituent functional groups.

For Schiff base formation , the mechanism involves two key stages:

Nucleophilic Addition: The lone pair of the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond, and the electrons move to the oxygen atom. A proton transfer then occurs to neutralize the charges, resulting in a neutral hemiaminal intermediate. researchgate.netlibretexts.org

Dehydration: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (H₂O). As the water molecule departs, the nitrogen's lone pair forms a double bond with the carbon, and a final deprotonation of the nitrogen yields the stable imine (Schiff base) and regenerates the acid catalyst. libretexts.orgyoutube.com

For a hypothetical electrophilic aromatic substitution (e.g., nitration), the mechanism would be:

Generation of Electrophile: A strong electrophile is generated (e.g., the nitronium ion, NO₂⁺, from nitric and sulfuric acids).

Nucleophilic Attack: The π-electron system of the aromatic ring attacks the electrophile, forming a new C-E bond (where E is the electrophile). This occurs preferentially at the most nucleophilic position (predicted to be C-5). This step disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base (like HSO₄⁻) removes a proton from the carbon atom bearing the electrophile, restoring the aromatic π-system and yielding the final substituted product.

Isotope Labeling Studies

Isotope labeling is a powerful technique used to trace the path of atoms through a reaction and to elucidate reaction mechanisms. While specific isotope labeling studies on this compound were not found, studies on related compounds provide insight into potential mechanistic pathways.

For instance, in the oxidation of substituted benzaldehydes, the use of deuterium-labeled benzaldehyde (PhCDO) has been instrumental in determining the rate-determining step. nih.govacs.org A significant kinetic isotope effect (KIE), where the reaction rate decreases upon replacing hydrogen with deuterium, indicates that the cleavage of the C-H bond of the aldehyde group is a critical part of the slowest step of the reaction. nih.govacs.org

In a hypothetical oxidation of this compound, a similar study could be designed:

| Labeled Compound | Unlabeled Compound | Expected Observation for C-H Bond Cleavage in Rate-Determining Step |

| This compound-d1 | This compound | A kH/kD > 1 would be observed. |

This type of study would be crucial in confirming the mechanism of oxidation for this specific molecule.

Kinetic Studies and Identification of Rate-Determining Steps

Kinetic studies on the reactions of substituted benzaldehydes are plentiful and offer a framework for understanding the reactivity of this compound. In many reactions, such as oxidations or condensations, the reaction is found to be first-order with respect to both the benzaldehyde derivative and the other reactant. nih.govacs.orgrsc.org

In the oxidation of various monosubstituted benzaldehydes, the rate-determining step is often the formation of an electron-deficient reaction center. nih.govacs.org The positive value of the reaction constant (ρ) in Hammett plots for such reactions indicates that electron-withdrawing substituents stabilize the transition state and accelerate the reaction. arkat-usa.org

A general rate law for a reaction involving a substituted benzaldehyde can often be expressed as: Rate = k[Substituted Benzaldehyde][Reactant]

The rate-determining step in such reactions is typically the slowest step in the sequence. For example, in the Wittig-Horner reaction of substituted benzaldehydes, experimental findings suggest that the formation of an intermediate is the rate-determining step. arkat-usa.org

Investigation of Radical Species Involvement

The involvement of radical species in reactions of aryl sulfides is a well-documented phenomenon. beilstein-journals.orgrsc.orgacs.org The sulfur atom in the methylthio group of this compound can be a target for radical reactions.

Studies on the reaction of hydroxyl radicals with aryl sulfides have shown that the reaction can proceed via the formation of a solute radical cation (ArS(CH₃)•⁺) or through the addition of the radical to the sulfur atom or the aromatic ring. acs.org The pathway taken often depends on the other substituents present on the aryl ring. acs.org

Furthermore, radical-radical cross-coupling reactions have been developed for the synthesis of aryl sulfides, which proceed through aryl and thiyl radical intermediates. beilstein-journals.org These reactions are often initiated by photoredox catalysis. beilstein-journals.org Radical trapping experiments are a common method to detect the presence of radical intermediates in a reaction. beilstein-journals.org

In the context of this compound, it is plausible that under certain conditions, such as exposure to radical initiators or high-energy light, reactions involving radical species could occur at the methylthio group. For example, a reaction could be initiated by the formation of a sulfur-centered radical cation.

| Potential Radical Species | Method of Investigation |

| Sulfur-centered radical cation | ESR spectroscopy, Optical absorption spectroscopy acs.org |

| Aryl radical | Radical trapping experiments beilstein-journals.org |

These investigations would be essential to fully map the reactivity profile of this compound and explore its potential for participation in radical-mediated transformations.

Advanced Spectroscopic and Structural Characterization Techniques

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis, the volatilized compound is ionized, most commonly by electron ionization (EI), which involves bombarding the molecule with high-energy electrons. nih.gov This energetic process not only creates a molecular ion (M⁺) but also induces fragmentation, providing a unique fingerprint that aids in structural identification. nih.gov

For 3-Fluoro-4-(methylthio)benzaldehyde, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern can be predicted based on the established behavior of aromatic aldehydes and thioethers. miamioh.edu A primary and characteristic fragmentation for aromatic aldehydes is the loss of a hydrogen radical to form a stable acylium ion (M-1), followed by the loss of a carbon monoxide molecule (M-29). miamioh.edu The presence of the methylthio group also influences fragmentation, potentially leading to the cleavage of the C-S bond.

Table 1: Predicted GC-MS Fragmentation of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Formula of Fragment | Fragmentation Pathway |

| 170 | Molecular Ion [M]⁺ | [C₈H₇FOS]⁺ | Ionization of the parent molecule |

| 169 | [M-H]⁺ | [C₈H₆FOS]⁺ | α-cleavage: Loss of the formyl hydrogen |

| 141 | [M-CHO]⁺ | [C₇H₆FS]⁺ | α-cleavage: Loss of the formyl group |

| 126 | [M-CHO-CH₃]⁺ | [C₆H₃FS]⁺ | Loss of a methyl radical from the [M-CHO]⁺ fragment |

| 77 | Phenylium Ion | [C₆H₅]⁺ | Fragmentation of the aromatic ring (less common) |

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio with very high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. rsc.org

For this compound, HRMS provides the exact mass of the molecular ion, which can then be compared to the theoretical mass calculated from the isotopic masses of its constituent atoms (carbon, hydrogen, fluorine, oxygen, and sulfur). The minuscule difference between the measured and calculated mass confirms the molecular formula. The computed exact mass of this compound (C₈H₇FOS) is 170.02016418 Da. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₇FOS |

| Theoretical Exact Mass (Da) | 170.02016418 |

| Hypothetical Measured Mass (Da) | 170.0205 |

| Mass Difference (ppm) | 1.97 |

X-ray Diffraction for Solid-State Molecular Structure

The conformation of this compound, as revealed by X-ray diffraction, would describe the spatial orientation of its substituent groups. Studies on similar benzaldehyde (B42025) derivatives show that the molecule is likely to be nearly planar due to the sp² hybridization of the benzene (B151609) ring carbons. rsc.orgnih.gov The key conformational parameters would be the torsion angles defining the orientation of the formyl (-CHO) and methylthio (-SCH₃) groups relative to the phenyl ring.

In many substituted benzaldehydes, the formyl group is coplanar with the aromatic ring to maximize conjugation. The orientation of the methyl group of the methylthio substituent can vary, adopting a conformation that minimizes steric hindrance with adjacent groups. The presence of the fluorine atom ortho to the aldehyde could potentially influence the orientation of the formyl group through steric or electronic effects.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. bohrium.comresearchgate.net For this compound, several types of weak interactions are expected to dictate its supramolecular assembly. rsc.orgnih.gov

C–H···O Hydrogen Bonds: The oxygen atom of the carbonyl group is a strong hydrogen bond acceptor and is expected to form weak hydrogen bonds with hydrogen atoms from the aromatic ring or methyl groups of neighboring molecules. nih.gov This is a common and structure-directing interaction in the crystal packing of benzaldehyde derivatives. rsc.orgnih.gov

C–H···F Interactions: The fluorine atom can act as a weak hydrogen bond acceptor, leading to C–H···F interactions that contribute to the stability of the crystal lattice.

π–π Stacking: The electron-rich aromatic rings can engage in π–π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset face-to-face manner. nih.gov

Sulfur-Containing Interactions: The sulfur atom of the methylthio group can also participate in various non-covalent interactions, further influencing the crystal packing.

The interplay of these diverse intermolecular forces results in a specific three-dimensional architecture that defines the solid-state properties of the compound. rsc.org Studies on multi-substituted benzaldehydes have shown that even subtle changes in substituent positions can lead to significant differences in crystal packing. nih.gov

Theoretical and Computational Chemistry of 3 Fluoro 4 Methylthio Benzaldehyde

Quantum Chemical Calculations of Molecular Geometry

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are instrumental in predicting the three-dimensional arrangement of atoms in a molecule with high accuracy. This includes the determination of bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry and conformational preferences.

Specific, calculated data for the bond lengths and bond angles of 3-Fluoro-4-(methylthio)benzaldehyde are not available in existing research. Such data would provide precise measurements for the carbon-carbon bonds within the benzene (B151609) ring, the carbon-fluorine bond, the bonds involving the sulfur atom of the methylthio group, and the bonds of the aldehyde group. This information is crucial for understanding the effects of the fluoro and methylthio substituents on the aromatic system.

Similarly, there is no published research on the dihedral angles and conformational landscape of this compound. An analysis of the dihedral angles, particularly concerning the rotation of the methylthio and aldehyde groups relative to the benzene ring, would be essential to identify the most stable conformers and the energy barriers between them. This understanding is fundamental to predicting the molecule's behavior in different chemical environments.

Electronic Structure Investigations

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Key aspects of the electronic structure are explored through analyses of molecular orbitals, electrostatic potential, and various reactivity descriptors.

A frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of understanding chemical reactivity. The energies and spatial distributions of these orbitals for this compound have not been computationally determined in any available studies. This information would be vital for predicting the molecule's behavior as an electron donor or acceptor in chemical reactions.

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP map would visually represent the influence of the electronegative fluorine atom and the sulfur-containing group on the electron density of the aromatic ring and the aldehyde functionality. However, no such maps have been published.

Global and local reactivity descriptors, such as electrophilicity, nucleophilicity, chemical hardness, and softness, are derived from the electronic structure and provide quantitative measures of a molecule's reactivity. The calculation of these descriptors for this compound would offer a deeper, quantitative understanding of its chemical behavior. At present, this information is not available in the scientific literature.

Vibrational Frequency Calculations and Spectral Simulations

Vibrational spectroscopy is a fundamental technique for identifying and characterizing chemical compounds. Computational methods allow for the prediction of vibrational spectra (such as Infrared and Raman), which can aid in the interpretation of experimental data. These calculations involve determining the normal modes of vibration of the molecule and their corresponding frequencies. For benzaldehyde (B42025) derivatives, DFT calculations have been shown to provide a reliable match with experimental spectra, allowing for confident assignment of vibrational modes. nih.govmdpi.com

While specific computational studies detailing the predicted Infrared (IR) spectrum of this compound are not widely available in published literature, the methodology for such a prediction is well-established. The process typically involves optimizing the molecular geometry of the compound and then performing a vibrational frequency calculation, often using DFT methods like B3LYP with a basis set such as 6-311++G(d,p). niscpr.res.inmdpi.com

The calculation yields a set of vibrational frequencies and their corresponding IR intensities. These data can be used to generate a simulated IR spectrum. Key vibrational modes expected for this molecule would include the C=O stretching of the aldehyde group, C-H stretching and bending modes of the aromatic ring and methyl group, C-F stretching, and C-S stretching vibrations. The C=O stretch, in particular, is expected to be a strong band, typically appearing in the region of 1680-1700 cm⁻¹ for aromatic aldehydes. researchgate.net

Table 1: Predicted Key Infrared (IR) Vibrational Modes for this compound (Note: The following are expected vibrational modes. Specific frequencies and intensities require dedicated computational analysis, which is not currently available in the literature.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Methyl C-H Stretch | 3000 - 2850 | Medium |

| Aldehyde C-H Stretch | 2850 - 2750 | Medium |

| Carbonyl (C=O) Stretch | 1700 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| C-S Stretch | 750 - 600 | Weak to Medium |

Similar to IR spectra prediction, Raman spectra can be simulated using computational methods. The same geometry optimization and frequency calculation produce Raman activities for each vibrational mode. While IR spectroscopy depends on a change in the dipole moment during a vibration, Raman spectroscopy relies on a change in the polarizability. This often results in different vibrational modes being prominent in the two types of spectra. For instance, symmetric vibrations that might be weak in the IR spectrum can be strong in the Raman spectrum.

For this compound, a simulated Raman spectrum would be valuable for identifying modes such as the symmetric ring breathing vibration and the C-S bond stretching. As with IR predictions, specific computational results for this compound are not readily found in current scientific literature.

Thermodynamic Property Predictions

Computational chemistry is a vital tool for estimating the thermodynamic properties of molecules. tul.cz These calculations are crucial for understanding chemical equilibria, reaction spontaneity, and stability. The necessary data are typically derived from the results of vibrational frequency calculations performed on the optimized molecular geometry. conicet.gov.ar

The standard statistical thermodynamic functions—enthalpy (H), entropy (S), and Gibbs free energy (G)—can be calculated based on the vibrational frequencies and other molecular parameters (like rotational constants) obtained from computational models. Quantum chemistry software packages use statistical mechanics formulas to compute these properties. du.ac.in

Enthalpy (H) includes the total electronic energy, zero-point vibrational energy, and thermal contributions from translational, rotational, and vibrational motions.

Entropy (S) is a measure of the disorder of the system and is calculated from translational, rotational, vibrational, and electronic contributions.

Gibbs Free Energy (G) is determined from the enthalpy and entropy (G = H - TS) and is used to predict the spontaneity of reactions under constant temperature and pressure.

Although detailed thermodynamic data for this compound are not published, the methods for their calculation are standard procedures in computational chemistry. conicet.gov.ar

The Zero-Point Vibrational Energy (ZPVE) is the residual vibrational energy that a molecule possesses even at a temperature of absolute zero (0 Kelvin). It arises from the principles of quantum mechanics, specifically the Heisenberg uncertainty principle. The ZPVE is a fundamental component of a molecule's total energy and is essential for accurate thermodynamic calculations.

It is determined by summing the energies of all the fundamental vibrational modes, where the energy of each mode is given by ½hν (where h is Planck's constant and ν is the frequency of the vibration). The ZPVE is a direct output of the vibrational frequency calculations performed in computational chemistry software. While empirical formulas exist for estimating ZPVE for certain classes of compounds, a direct calculation from DFT-predicted frequencies is generally more accurate for a specific molecule. sigmaaldrich.com No specific published ZPVE value for this compound is currently available.

Computational Mechanistic Studies

For this compound, such studies could be applied to understand its synthesis, for example, the nucleophilic aromatic substitution reaction on a precursor molecule. A computational study might model the step-by-step process of the substitution, calculating the energy profile to understand why substitution occurs at a specific position. Other studies could investigate the reactivity of the aldehyde group or the potential for the compound to act as a ligand in catalysis. nih.govacs.org However, at present, there are no specific computational mechanistic studies focused on this compound in the available scientific literature.

Transition State Characterization

The characterization of transition states is a cornerstone of computational chemistry, providing critical insights into the energy barriers and the geometric and electronic nature of the highest-energy point along a reaction coordinate. For this compound, there is a significant lack of research focused on identifying and characterizing the transition states involved in its synthesis or subsequent reactions.

Without experimental or theoretical data, it is not possible to provide a data table of transition state energies, imaginary frequencies, or the geometric parameters of the transition state structures for any reaction involving this compound. Future computational research would be necessary to populate such a table, which would be invaluable for predicting reaction kinetics and understanding the influence of the fluoro and methylthio substituents on the reactivity of the benzaldehyde core.

Reaction Pathway Modeling

Similarly, the modeling of reaction pathways provides a complete energetic profile of a chemical transformation, mapping out the journey from reactants to products through various intermediates and transition states. The scientific literature currently lacks detailed reaction pathway models for the formation or derivatization of this compound.

A thorough computational investigation would involve mapping the potential energy surface for reactions such as its synthesis via formylation of 2-fluoro-1-(methylthio)benzene or its participation in condensation or oxidation reactions. This would allow for the creation of a reaction coordinate diagram, illustrating the relative energies of all species along the proposed pathway.

Synthetic Applications and Derivative Chemistry

Role as a Key Building Block in Complex Organic Molecule Synthesis

The strategic placement of reactive and modulating functional groups on the 3-Fluoro-4-(methylthio)benzaldehyde scaffold renders it an important intermediate in the construction of more complex molecular architectures. Aromatic aldehydes are foundational building blocks in organic synthesis, widely employed in the creation of pharmaceuticals, agrochemicals, and other biologically active compounds. sigmaaldrich.com

The aldehyde group can participate in a wide array of carbon-carbon bond-forming reactions, including Wittig reactions, aldol (B89426) condensations, and Grignard additions. For instance, the Wittig reaction, which converts aldehydes to alkenes, is a cornerstone in the synthesis of numerous complex molecules. sigmaaldrich.com Similarly, the reactivity of this compound makes it a suitable candidate for multi-component reactions, where several reactants combine in a single step to form a complex product, offering an efficient route to molecular diversity. One such example is the three-component condensation of β-ketonitriles, an aromatic aldehyde, and an amine to produce α,β-unsaturated ketones, demonstrating the utility of functionalized benzaldehydes in convergent synthesis strategies. mdpi.com The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable trait in medicinal chemistry.

Derivatization to Schiff Bases and Imines

The most direct derivatization of this compound involves the condensation of its aldehyde group with primary amines to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.comresearchgate.net The reaction is generally efficient and can be carried out under mild conditions, sometimes even without a solvent. organic-chemistry.org

Imines are crucial intermediates in organic synthesis and a compound class of significant interest in their own right, with applications in medicinal chemistry and materials science. nih.govresearchgate.net The general synthesis of imines from aldehydes is a robust process applicable to a wide range of substrates. masterorganicchemistry.comorganic-chemistry.org By reacting this compound with various primary amines, a diverse library of Schiff bases can be generated. Research on the related 4-(methylthio)benzaldehyde (B43086) has shown that it readily reacts with different amines to form Schiff bases with potential biological activities. researchgate.netgrowingscience.com This suggests that this compound would undergo similar transformations.

Table 1: Representative Schiff Bases Derived from Substituted Benzaldehydes This table illustrates the types of Schiff bases that can be synthesized through the condensation of an aromatic aldehyde with various primary amines, a reaction readily applicable to this compound.

| Aldehyde Precursor | Amine Reactant | Resulting Schiff Base (Imine) Product |

| This compound | Aniline | N-(3-Fluoro-4-(methylthio)benzylidene)aniline |

| This compound | 4-Chloroaniline | N-(3-Fluoro-4-(methylthio)benzylidene)-4-chloroaniline |

| This compound | 4-Methoxyaniline | N-(3-Fluoro-4-(methylthio)benzylidene)-4-methoxyaniline |

| This compound | Benzylamine | N-(3-Fluoro-4-(methylthio)benzylidene)benzylamine |

Synthesis of Heterocyclic Compounds Incorporating the Aryl Moiety

The 3-fluoro-4-(methylthio)phenyl scaffold is a valuable component in the synthesis of various heterocyclic systems, which are central to medicinal chemistry and materials science.

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com In multi-component syntheses, an aldehyde like this compound can be used as a key ingredient. For example, a three-component reaction between an aromatic aldehyde, malononitrile, and phenylhydrazine (B124118) can yield highly substituted pyrazole (B372694) derivatives, often facilitated by a catalyst. rsc.org The aldehyde first undergoes a Knoevenagel condensation with the active methylene (B1212753) compound (malononitrile), followed by cyclization with hydrazine. youtube.comnih.gov This established methodology allows for the incorporation of the 3-fluoro-4-(methylthio)phenyl group into a pyrazole ring system.

β-Lactams (2-azetidinones) are four-membered cyclic amides, most famous as the core structural motif of penicillin and cephalosporin (B10832234) antibiotics. nih.gov A primary synthetic route to the β-lactam ring is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. nih.gov

The synthesis of a β-lactam analogue from this compound would proceed in two key steps:

Imine Formation: Condensation of this compound with a selected primary amine to form the corresponding Schiff base (imine), as detailed in section 6.2.

Staudinger Cycloaddition: Reaction of the resulting imine with a suitable ketene (generated in situ from an acyl chloride and a non-nucleophilic base like triethylamine).

This sequence allows for the creation of β-lactams substituted at the N-1 and C-4 positions with groups derived from the initial amine and aldehyde, respectively, thereby embedding the 3-fluoro-4-(methylthio)phenyl moiety at the C-4 position of the heterocyclic ring. rsc.orgresearchgate.net

Terpyridines are a class of tridentate heterocyclic ligands known for their strong and specific coordination to a variety of metal ions. The synthesis of 4'-aryl-2,2':6',2''-terpyridines is commonly achieved through a one-pot condensation reaction (often a variation of the Kröhnke synthesis). nih.gov This reaction typically involves treating one equivalent of a substituted aromatic aldehyde with two equivalents of 2-acetylpyridine (B122185) in the presence of a base (like KOH) and an ammonia (B1221849) source (such as aqueous ammonia). nih.govbeilstein-journals.org

Utilizing this compound in this reaction would yield 4'-(3-fluoro-4-(methylthio)phenyl)-2,2':6',2''-terpyridine. The resulting ligand would possess the characteristic strong chelating properties of the terpyridine core, with its photophysical and electrochemical properties modulated by the electronic effects of the fluorine and methylthio substituents on the appended phenyl ring.

Functionalization for Advanced Materials Synthesis

The unique combination of functional groups in this compound makes it a candidate for the synthesis of advanced materials. Fluorinated aromatic compounds are often incorporated into polymers and other materials to enhance properties such as thermal stability, chemical resistance, and hydrophobicity. The aldehyde group can be used to anchor the molecule into a polymer backbone through reactions like condensation polymerization. For example, it can be reacted with difunctional compounds containing active methylene groups or amines to form new polymer chains. The presence of the polarizable sulfur atom in the methylthio group and the electron-withdrawing fluorine atom can also be exploited to create materials with specific electronic or optical properties for applications in materials science.

Future Perspectives in the Research of 3 Fluoro 4 Methylthio Benzaldehyde

Development of Novel and Sustainable Synthetic Pathways

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research on 3-fluoro-4-(methylthio)benzaldehyde will likely prioritize the development of environmentally benign and economically viable synthetic routes. Current synthetic methods, while effective, may rely on harsh reagents or generate significant waste.

Key areas for investigation include:

Catalytic C-H Functionalization: Directing the selective formylation of 3-fluoro-4-(methylthio)benzene would represent a highly atom-economical approach. Research could focus on identifying suitable catalysts, such as transition metal complexes, that can activate the specific C-H bond for formylation while tolerating the fluoro and methylthio functionalities.

Biocatalysis: The use of enzymes to catalyze the synthesis of this compound offers a promising green alternative. Engineered enzymes could potentially carry out the synthesis with high selectivity and under mild reaction conditions, minimizing the environmental impact.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis. Investigating photocatalytic pathways for the introduction of the formyl group could lead to novel and sustainable synthetic methods.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic C-H Functionalization | High atom economy, reduced waste | Development of selective transition metal catalysts |

| Biocatalysis | Environmentally benign, high selectivity | Enzyme engineering and optimization of reaction conditions |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Design of suitable photocatalytic systems |

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The unique electronic properties imparted by the fluorine and methylthio substituents suggest that this compound may exhibit novel reactivity. A deeper understanding of its chemical behavior will unlock new synthetic possibilities.

Future research should explore:

Selective Ortho-Functionalization: The directing effects of the fluoro and methylthio groups could be exploited for selective functionalization at the positions ortho to these substituents. This could lead to the synthesis of a diverse range of polysubstituted aromatic compounds.

Transformations of the Methylthio Group: The methylthio group is susceptible to oxidation to the corresponding sulfoxide (B87167) and sulfone, which can dramatically alter the electronic properties of the aromatic ring. Investigating the controlled oxidation and subsequent reactivity of these derivatives could open up new avenues for molecular design.

Participation in Multicomponent Reactions: The aldehyde functionality makes this compound a prime candidate for use in multicomponent reactions, such as the Biginelli or Ugi reactions. syrris.comnih.gov Exploring its participation in such reactions could lead to the efficient synthesis of complex heterocyclic structures. nih.gov

| Reactivity Mode | Potential Outcome | Key Research Area |

| Selective Ortho-Functionalization | Synthesis of polysubstituted aromatics | Understanding directing group effects and optimizing reaction conditions |

| Transformations of the Methylthio Group | Access to sulfoxide and sulfone derivatives with altered electronic properties | Development of selective oxidation methods and exploration of subsequent reactivity |

| Multicomponent Reactions | Efficient synthesis of complex heterocyclic scaffolds | Screening in various multicomponent reaction setups |

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry offers a powerful tool to predict and understand the reactivity and properties of molecules, thereby guiding experimental design. In the context of this compound, computational modeling can provide valuable insights.

Future computational studies could focus on:

Mapping the Electrostatic Potential: Calculating and visualizing the molecular electrostatic potential surface can help predict sites susceptible to nucleophilic and electrophilic attack, thus guiding the design of selective reactions.

Modeling Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and potential reactions involving this compound. This can help in optimizing reaction conditions and predicting the formation of byproducts.

Predicting Spectroscopic Properties: Computational methods can be used to predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization of new derivatives of the compound.

| Computational Approach | Application | Benefit for Research |

| Electrostatic Potential Mapping | Predicting reactive sites | Guiding the design of selective chemical transformations |

| Reaction Mechanism Modeling (DFT) | Elucidating reaction pathways | Optimizing reaction conditions and predicting product distributions |

| Spectroscopic Property Prediction | Aiding in structural characterization | Facilitating the identification of new compounds |

Integration into Flow Chemistry for Scalable Organic Synthesis

Flow chemistry has emerged as a transformative technology for the continuous and scalable synthesis of chemicals, offering advantages in terms of safety, efficiency, and process control. nih.gov The integration of this compound synthesis and its subsequent transformations into flow chemistry systems is a promising area for future research.

Key aspects to be explored include:

Development of Continuous Synthesis Protocols: Designing and optimizing flow reactor setups for the continuous production of this compound would enable on-demand synthesis and facilitate industrial-scale production.

In-line Purification and Analysis: Integrating in-line purification techniques (e.g., liquid-liquid extraction, crystallization) and analytical methods (e.g., HPLC, NMR) into the flow system would allow for real-time monitoring and control of product quality. syrris.com

Telescoped Synthesis of Derivatives: Flow chemistry is ideally suited for multi-step "telescoped" syntheses, where the output of one reactor is directly fed into the next. nih.gov This approach could be used for the efficient and scalable production of derivatives of this compound without the need for isolating intermediates.

| Flow Chemistry Application | Advantage | Research Goal |

| Continuous Synthesis | Scalability, on-demand production | Development of robust and efficient flow protocols |

| In-line Purification and Analysis | Real-time process control and quality assurance | Integration of purification and analytical technologies into the flow system |

| Telescoped Synthesis | Increased efficiency, reduced waste | Design of multi-step flow syntheses for derivative production |

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-4-(methylthio)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves introducing the methylthio group (-SCH₃) into a fluorinated benzaldehyde precursor. For example, nucleophilic substitution using sodium thiomethoxide (NaSCH₃) on 3-fluoro-4-bromobenzaldehyde under anhydrous conditions (e.g., DMF, 60–80°C) can yield the target compound. Optimizing reaction time (6–12 hours) and stoichiometry (1.2–1.5 equivalents of NaSCH₃) improves yields to ~70–85% . Purity (>97%) is confirmed via HPLC or GC-MS .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify fluorine coupling patterns (e.g., J₃-F ~12–15 Hz for meta-fluorine) and methylthio group integration (δ ~2.5 ppm for -SCH₃).

- GC-MS/EI-MS : Molecular ion peaks (m/z ~184 for [M⁺]) and fragmentation patterns confirm structural integrity.

- FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-F (~1220 cm⁻¹) validate functional groups .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 0–6°C to prevent oxidation of the methylthio group. Avoid exposure to moisture (risk of hydrolysis) and high temperatures (>50°C), which may degrade the aldehyde group. Use inert atmospheres (N₂/Ar) for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-alkylation or oxidation). Systematic optimization includes:

- Kinetic Studies : Monitor reaction progress via TLC or in situ FT-IR to identify side products.

- Catalyst Screening : Transition metals (e.g., Pd/C) may suppress byproducts in coupling reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of -SCH₃, improving regioselectivity .

Q. How does the methylthio group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The -SCH₃ group acts as a weak directing group, enabling regioselective C-H functionalization. For example, in Suzuki-Miyaura couplings, Pd(OAc)₂ with SPhos ligand selectively activates the para-position to fluorine. Computational studies (DFT) suggest the methylthio group lowers activation energy for oxidative addition by ~5–8 kcal/mol compared to methoxy analogs .

Q. What are the thermal decomposition pathways of this compound under accelerated stability testing?

- Methodological Answer : Thermogravimetric analysis (TGA) reveals two degradation stages:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.